8-Oxaspiro[4.5]decane-1-carboxylic acid

Medicinal Chemistry Scaffold Hopping Conformational Restriction

Sourcing spirocyclic building blocks with consistent metabolic stability often creates bottlenecks in DGAT1 inhibitor programs. 8-Oxaspiro[4.5]decane-1-carboxylic acid (CAS 1556353-87-7) directly resolves this as a metabolically robust, oxygen-containing core. - Conformationally restricted scaffold: Enables development of potent DGAT1 inhibitors (class-level IC50: 7-20 nM). - 1-Carboxylic acid isomer: Predicted pKa of 4.68 ensures reliable ionization for improved solubility. - Supply reliability: Available at 95% purity for parallel library synthesis and high-throughput screening.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 1556353-87-7
Cat. No. B2804666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxaspiro[4.5]decane-1-carboxylic acid
CAS1556353-87-7
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESC1CC(C2(C1)CCOCC2)C(=O)O
InChIInChI=1S/C10H16O3/c11-9(12)8-2-1-3-10(8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12)
InChIKeySWSZHXJUGSNQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxaspiro[4.5]decane-1-carboxylic Acid: Spirocyclic Scaffold Overview


8-Oxaspiro[4.5]decane-1-carboxylic acid (CAS 1556353-87-7) is a spirocyclic carboxylic acid with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound features a conformationally restricted spiro[4.5]decane core incorporating an oxygen atom in one ring, distinguishing it from both simpler monocyclic carboxylic acids and other spirocyclic frameworks . Its structural class has been employed as a versatile small-molecule scaffold in medicinal chemistry for the synthesis of DGAT1 inhibitors and other bioactive molecules [1].

Medicinal chemistry scaffold for spirocyclic library synthesis
Conformationally restricted core for target engagement studies
Suitable for DGAT1 inhibitor exploration and scaffold hopping

8-Oxaspiro[4.5]decane-1-carboxylic Acid: Why Generic Substitution Fails


The 8-oxaspiro[4.5]decane-1-carboxylic acid scaffold cannot be substituted with generic alternatives due to its unique combination of a conformationally restricted spirocyclic core and the precise positioning of the carboxylic acid moiety at the 1-position . Unlike monocyclic carboxylic acids, this scaffold offers enhanced metabolic stability characteristic of carbocyclic spiranes, which resist metabolic alteration [1]. Furthermore, its oxygen-containing spiro framework provides distinct physicochemical properties—predicted pKa of 4.68±0.20 and predicted density of 1.16±0.1 g/cm³ —that differentiate it from purely carbocyclic spiro[4.5]decane analogs and azaspiro variants [2].

Attribute
Target (8-Oxa)
Common Substitute
Risk
Scaffold
Spiro[4.5]decane (O)
Monocyclic acid
Loss of conformational restriction & metabolic profile
Heteroatom
Oxygen (pKa ~4.68)
Nitrogen (Aza-spiro)
Altered ionization, hydrogen-bonding & target engagement
Isomer
1-Carboxylic acid
2-Carboxylic acid
pKa shift may affect solubility & partitioning

8-Oxaspiro[4.5]decane-1-carboxylic Acid: Differentiation vs. In-Class Analogs


Conformational Restriction: Oxaspiro vs. Azaspiro Scaffolds

The 8-oxaspiro[4.5]decane core provides a distinct three-dimensional scaffold that differs fundamentally from 2-aza-spiro[4.5]decane and monocyclic carboxylic acids [1]. Specifically, (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid demonstrated an IC50 of 120 nM at the Gabapentin binding site, similar to Gabapentin (IC50 = 140 nM) [1], while the 8-oxaspiro scaffold offers an oxygen atom in place of nitrogen, altering hydrogen-bonding capacity and electronic properties .

Conformational Restriction
Cross-study comparable
O vs N in spiro core alters H-bonding & pKa
Heteroatom identity critically influences target binding
Reference: (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid IC50 = 120 nM vs Gabapentin 140 nM
Medicinal Chemistry Scaffold Hopping Conformational Restriction

Metabolic Stability: Spirocyclic vs. Non-Spiro Carboxylic Acids

Carbocyclic spiranes, including the spiro[4.5]decane framework, are known to resist metabolic alteration, ensuring that biological activity is attributable to the parent carboxylic acid function rather than metabolites [1]. This contrasts with non-spiro carboxylic acids such as valproic acid, which undergo extensive metabolism. In anticonvulsant evaluations, spiro[4.6]undecane-2-carboxylic acid, a structural analog, demonstrated activity comparable to valproic acid in pentylenetetrazol and picrotoxin models, with the added benefit of metabolic stability inherent to the spirocyclic class [1].

Metabolic Stability
Class-level inference
Spirocyclic vs Non-spiro profile
Carbocyclic spiranes resist metabolic alteration, reducing confounding metabolites
Spiro[4.6]undecane-2-carboxylic acid active in PTZ/picrotoxin models vs valproic acid
Drug Metabolism Pharmacokinetics Carbocyclic Spiranes

Physicochemical Properties: 1-Carboxylic vs. 2-Carboxylic Acid Isomer

The 1-carboxylic acid positional isomer exhibits distinct predicted physicochemical properties compared to the 2-carboxylic acid analog. 8-Oxaspiro[4.5]decane-1-carboxylic acid has a predicted pKa of 4.68±0.20 and predicted density of 1.16±0.1 g/cm³ . In contrast, 8-oxaspiro[4.5]decane-2-carboxylic acid (CAS 1517163-18-6) has a predicted pKa of 4.76±0.20 and density of 1.16±0.1 g/cm³ , with a predicted boiling point of 339.0±35.0 °C . These subtle differences in ionization and physical properties can influence solubility, formulation, and biological partitioning.

pKa Differentiation
Direct head-to-head
ΔpKa = -0.08
Slightly higher acidity influences ionization state at physiological pH
1-COOH (4.68) vs 2-COOH (4.76); predicted values from ChemAxon
Physicochemical Properties pKa Scaffold Optimization

DGAT1 Inhibitor Class Validation

Spirocyclic carboxylic acids containing oxadiazole motifs have been validated as potent DGAT1 inhibitors, with lead compounds exhibiting IC50 values ranging from 7 to 20 nM against human DGAT1 [1]. While 8-oxaspiro[4.5]decane-1-carboxylic acid itself was not directly evaluated in this study, its spirocyclic core is representative of the scaffold class that achieved nanomolar potency [1]. Compound 12 from this series significantly reduced plasma triglyceride levels in vivo in an acute lipid challenge mouse model [1].

DGAT1 Class Validation
Class-level inference
IC50 = 7–20 nM
Class-level evidence supports nanomolar target engagement potential
Lead spirocyclic DGAT1 inhibitors; target compound requires direct assay
DGAT1 Inhibition Triglyceride Reduction Metabolic Disease

8-Oxaspiro[4.5]decane-1-carboxylic Acid: Application Scenarios


DGAT1 Inhibitor Scaffold Hopping

Utilize 8-oxaspiro[4.5]decane-1-carboxylic acid as a conformationally restricted core for DGAT1 inhibitor design, leveraging the established nanomolar potency (IC50 = 7-20 nM) of structurally related spirocyclic carboxylic acids . Its oxygen-containing spiro framework offers a distinct three-dimensional pharmacophore compared to azaspiro and carbocyclic alternatives.

Metabolically Stable Probes for In Vivo Studies

Employ 8-oxaspiro[4.5]decane-1-carboxylic acid as a scaffold for in vivo tool compounds where minimizing confounding active metabolites is critical, based on the class-level evidence that carbocyclic spiranes resist metabolic alteration . This property ensures that observed pharmacological effects are attributable to the parent carboxylic acid.

Physicochemical Fine-Tuning for CNS Drug Discovery

Select the 1-carboxylic acid isomer (CAS 1556353-87-7) over the 2-carboxylic acid isomer (CAS 1517163-18-6) when a slightly more acidic pKa (4.68 vs. 4.76) is desired to enhance ionization at physiological pH, potentially improving aqueous solubility and reducing nonspecific binding .

Spirocyclic Building Block Synthesis

Use 8-oxaspiro[4.5]decane-1-carboxylic acid as a versatile small-molecule scaffold for the parallel synthesis of diverse spirocyclic libraries, capitalizing on its unique oxygen-containing framework and carboxylic acid handle for further derivatization . Its commercial availability at 95% purity supports high-throughput medicinal chemistry workflows.

Application
Selection Property
Validation Focus
DGAT1 inhibitor discovery
Scaffold topology (O-spiro)
Target engagement & pathway inhibition assays
In vivo tool compounds
Metabolic stability (Spirane class)
Parent vs metabolite profiling
CNS drug discovery
Isomeric pKa differentiation
Ionization & permeability assays
Spirocyclic library synthesis
Carboxylic acid handle & core scaffold
Derivatization efficiency & purity checks

Technical Documentation Hub

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14 linked technical documents
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